
Denatonium saccharide
Overview
Description
Denatonium saccharide is a quaternary ammonium cation, known for being the most bitter chemical compound. It is often used as a bittering agent to prevent accidental ingestion of harmful substances. Discovered in 1958 during research on local anesthetics, this compound is commonly found in products like denatured alcohol, antifreeze, and animal repellents .
Preparation Methods
Denatonium saccharide is synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction. The process involves heating denatonium chloride with an alkali metal salt of saccharin in a solvent medium at elevated temperatures (55°-65°C). The product is then recovered in crystalline form by solvent extraction and precipitation .
Chemical Reactions Analysis
Denatonium saccharide primarily undergoes substitution reactions. The quaternary ammonium cation can be formed by the alkylation of lidocaine with benzyl chloride. The resulting denatonium chloride can then be subjected to an ion exchange reaction with sodium saccharinate to form this compound . Common reagents include benzyl chloride and sodium saccharinate, and the major product is this compound.
Scientific Research Applications
Denatonium saccharide has various scientific research applications:
Chemistry: Used as a model compound in green chemistry and sustainable synthesis studies.
Biology: Studied for its effects on insulin secretion in pancreatic β-cells.
Medicine: Utilized in formulations to prevent accidental ingestion of toxic substances.
Mechanism of Action
Denatonium saccharide exerts its effects by interacting with taste receptors, specifically bitter taste receptors (T2R). This interaction leads to the activation of gustducin, a G-protein involved in taste signal transduction. The activation of gustducin results in a cascade of intracellular events, including the release of calcium ions, which ultimately leads to the perception of bitterness .
Comparison with Similar Compounds
Denatonium saccharide is often compared with denatonium benzoate, another highly bitter compound. Both compounds are quaternary ammonium salts and share similar uses as bittering agents. this compound is considered to be more bitter than denatonium benzoate, with a bitterness threshold of 0.01 ppm compared to 0.05 ppm for the benzoate . Other similar compounds include lidocaine, which is used as a local anesthetic and serves as a precursor in the synthesis of denatonium salts .
Biological Activity
Denatonium saccharide, a synthetic compound recognized for its extremely bitter taste, has garnered attention not only for its sensory properties but also for its biological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and safety profile based on recent research findings.
Overview of this compound
This compound is a derivative of denatonium, which is primarily used as a bittering agent in various products to deter ingestion. Its structure is similar to that of denatonium benzoate but incorporates a saccharide moiety, enhancing its solubility and potentially altering its biological interactions.
Bitter Taste Receptor Activation
This compound acts as an agonist for bitter taste receptors (TAS2Rs), which are G-protein-coupled receptors (GPCRs) found not only in the oral cavity but also in various tissues throughout the body. Recent studies have demonstrated that activation of TAS2Rs can influence several physiological processes:
- Stem Cell Modulation : Denatonium has been shown to inhibit the proliferation of umbilical cord blood-derived CD34+ stem cells, affecting their clonogenicity and migration capabilities. This suggests a role in regulating stem cell fate through TAS2R signaling pathways .
- Hormonal Secretion : Research indicates that denatonium benzoate (DB), closely related to this compound, enhances insulin secretion from pancreatic islets independently of glucose levels. This effect involves the closure of ATP-sensitive potassium channels and activation of GLP-1 release .
- Cancer Cell Dynamics : In acute myeloid leukemia (AML) cells, TAS2R activation by denatonium benzoate resulted in reduced cell proliferation and motility, indicating potential anticancer properties .
Safety and Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : In rats, the LD50 for this compound is reported to be greater than 5000 mg/kg body weight, indicating low acute toxicity . However, caution is advised as other studies suggest varying toxicity levels across species.
- Environmental Impact : this compound's environmental toxicity has been evaluated through studies on aquatic organisms. For instance, Daphnia magna showed an EC50 value of 10.2 mg/L .
Case Study 1: Asthma Triggering
A notable case involved a healthcare worker who developed asthma-like symptoms after exposure to denatonium benzoate during fit testing. This incident highlights the potential respiratory risks associated with exposure to bitter substances, particularly in sensitive individuals .
Case Study 2: Anti-inflammatory Effects
In a rat model of inflammation induced by histamine, denatonium benzoate exhibited significant anti-inflammatory effects. The compound reduced edema and modulated smooth muscle activity, suggesting therapeutic potential for inflammatory conditions .
Comparative Analysis of Denatonium Compounds
Compound | LD50 (mg/kg) | Primary Biological Activity | Notes |
---|---|---|---|
This compound | >5000 (rat) | Bitter taste receptor agonist | Low acute toxicity |
Denatonium Benzoate | 612 (rat) | Insulin secretion potentiation | Similar mechanisms to this compound |
Denatonium (general) | Varies by species | Anticancer effects in AML cells | Potential therapeutic applications |
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHOZBCVOAFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034361 | |
Record name | Denatonium saccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90823-38-4, 61724-46-7 | |
Record name | Denatonium saccharide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Denatonium saccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Acid Violet 68 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Denatonium saccharide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENATONIUM SACCHARIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.